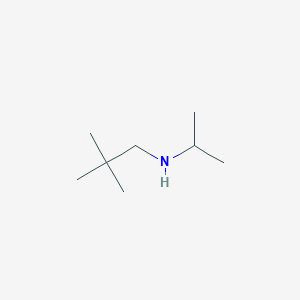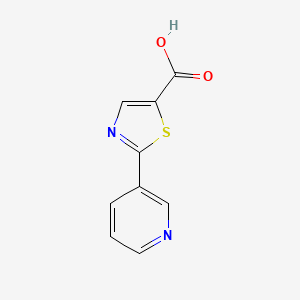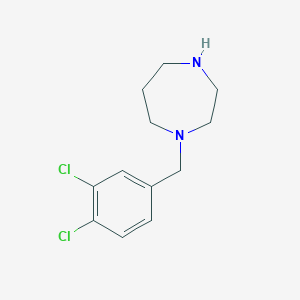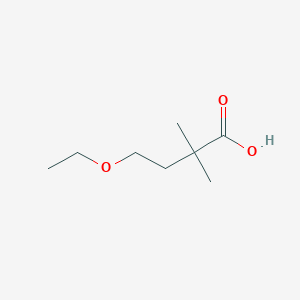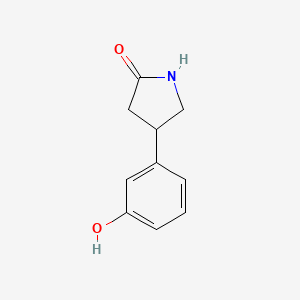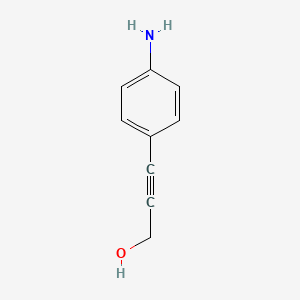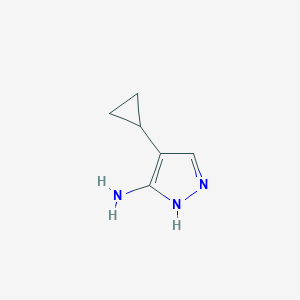
4-Cyclopropyl-1H-pyrazol-3-amine
Overview
Description
“4-Cyclopropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 673475-74-6 . Its molecular weight is 123.16 . The IUPAC name for this compound is 4-cyclopropyl-1H-pyrazol-3-ylamine . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “4-Cyclopropyl-1H-pyrazol-3-amine” were not found, there are general methods for synthesizing pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-1H-pyrazol-3-amine” is 1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-Cyclopropyl-1H-pyrazol-3-amine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
4-Cyclopropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H9N3 . It’s a solid substance and should be stored in a dark place, sealed in dry, at a temperature between 2-8°C .
-
Medicinal Chemistry
- 4-Cyclopropyl-1H-pyrazol-3-amine has been used in the discovery of an effective inhibitor for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic fatal lung disease .
- The compound was part of the structure of the inhibitor, specifically, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide .
-
Pharmaceutical Intermediates
-
Organic Synthesis
- 5-Amino-pyrazoles, which are similar to 4-Cyclopropyl-1H-pyrazol-3-amine, are potent reagents in organic synthesis .
- They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
-
Medicinal Chemistry
- 4-Cyclopropyl-1H-pyrazol-3-amine has been used in the discovery of an effective inhibitor for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic fatal lung disease .
- The compound was part of the structure of the inhibitor, specifically, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide .
-
Pharmaceutical Intermediates
-
Organic Synthesis
- 5-Amino-pyrazoles, which are similar to 4-Cyclopropyl-1H-pyrazol-3-amine, are potent reagents in organic synthesis .
- They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Safety And Hazards
Future Directions
Pyrazole derivatives, including “4-Cyclopropyl-1H-pyrazol-3-amine”, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on developing new synthetic routes towards pyrazole derivatives and exploring their biological and medicinal potential .
properties
IUPAC Name |
4-cyclopropyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJHFJQYGHJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635006 | |
| Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1H-pyrazol-3-amine | |
CAS RN |
673475-74-6 | |
| Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
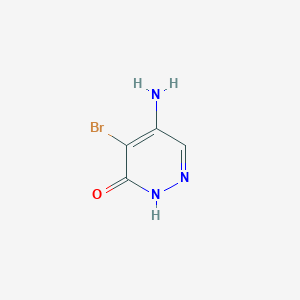

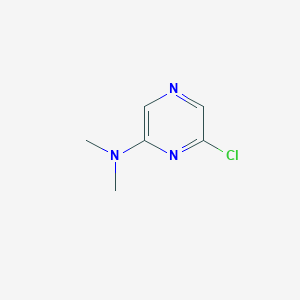
![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
